molecular formula C7H15Br B13168464 1-Bromo-3-methylhexane CAS No. 75854-66-9

1-Bromo-3-methylhexane

Katalognummer: B13168464
CAS-Nummer: 75854-66-9
Molekulargewicht: 179.10 g/mol
InChI-Schlüssel: VTHCZPQORQUSGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-3-methylhexane is an organic compound with the molecular formula C7H15Br. It is a type of alkyl halide, specifically a bromoalkane, where a bromine atom is attached to the third carbon of a hexane chain that also has a methyl group attached to the third carbon. This compound is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

1-Bromo-3-methylhexane can be synthesized through several methods:

    Halogenation of Alkanes: One common method involves the free radical halogenation of 3-methylhexane using bromine (Br2) under UV light. This process selectively replaces a hydrogen atom with a bromine atom at the third carbon position.

    Industrial Production: In industrial settings, the compound can be produced by the reaction of 3-methylhexanol with hydrobromic acid (HBr) in the presence of a catalyst like sulfuric acid (H2SO4). This method ensures a high yield of the desired product.

Analyse Chemischer Reaktionen

1-Bromo-3-methylhexane undergoes various chemical reactions, including:

  • Nucleophilic Substitution Reactions (SN1 and SN2)

      SN1 Reaction: Involves the formation of a carbocation intermediate. For example, when reacted with water, it forms 3-methyl-3-hexanol.

      SN2 Reaction: A direct displacement reaction where a nucleophile attacks the carbon attached to the bromine, leading to the formation of a new compound.

  • Elimination Reactions: : When treated with a strong base like potassium tert-butoxide, this compound can undergo elimination to form alkenes such as 3-methylhex-2-ene.

  • Oxidation and Reduction: : While this compound is less commonly involved in oxidation and reduction reactions, it can be converted to other functional groups under specific conditions.

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-methylhexane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound can be used to create derivatives that may have potential medicinal properties.

    Material Science: It is used in the preparation of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Bromo-3-methylhexane in chemical reactions typically involves the formation of a carbocation intermediate in SN1 reactions or a direct nucleophilic attack in SN2 reactions. The bromine atom, being a good leaving group, facilitates these reactions by departing from the carbon chain, allowing the nucleophile to attach.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-3-methylhexane can be compared with other similar compounds such as:

    1-Bromohexane: Lacks the methyl group, making it less sterically hindered and more reactive in SN2 reactions.

    3-Bromo-3-methylhexane: Has the bromine atom attached to the same carbon as the methyl group, leading to different reactivity and steric effects.

    1-Chloro-3-methylhexane: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity due to the difference in electronegativity and bond strength.

These comparisons highlight the unique reactivity and applications of this compound in various chemical processes.

Eigenschaften

CAS-Nummer

75854-66-9

Molekularformel

C7H15Br

Molekulargewicht

179.10 g/mol

IUPAC-Name

1-bromo-3-methylhexane

InChI

InChI=1S/C7H15Br/c1-3-4-7(2)5-6-8/h7H,3-6H2,1-2H3

InChI-Schlüssel

VTHCZPQORQUSGN-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C)CCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.